Potent Estrogen Receptor Alpha Binding (IC50 = 0.810 nM) vs. 3,3,3-Trifluoropropyl Analog (IC50 = 8.20 nM)
In a direct head-to-head comparison within the same patent series (US10131663), the 1-(3-fluoropropyl)azetidin-3-amine-containing compound (Example 27) exhibits an ERα binding IC50 of 0.810 nM, whereas the corresponding 3,3,3-trifluoropropyl analog (Example 56) shows a 10-fold weaker IC50 of 8.20 nM [1]. This demonstrates that the mono-fluorinated propyl chain provides optimal receptor complementarity compared to the bulkier, more electron-withdrawing trifluoropropyl group.
| Evidence Dimension | Estrogen receptor alpha (ERα) binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.810 nM (for compound containing 1-(3-fluoropropyl)azetidin-3-amine moiety) |
| Comparator Or Baseline | IC50 = 8.20 nM (for compound containing 1-(3,3,3-trifluoropropyl)azetidin-3-amine moiety) |
| Quantified Difference | 10.1-fold greater potency for the 3-fluoropropyl analog |
| Conditions | ERα-LBD (GST) competitive binding assay with fluorescent ligand; terbium-labelled anti-GST antibody detection [1] |
Why This Matters
A 10-fold potency difference at the primary target directly impacts lead optimization decisions and procurement of the correct building block for high-affinity SERD candidates.
- [1] BindingDB BDBM300961 (1-(3-Fluoropropyl)azetidin-3-amine derivative) IC50 0.810 nM; BDBM300990 (1-(3,3,3-trifluoropropyl)azetidin-3-amine derivative) IC50 8.20 nM. Data from US10131663. Accessed 2026. View Source
